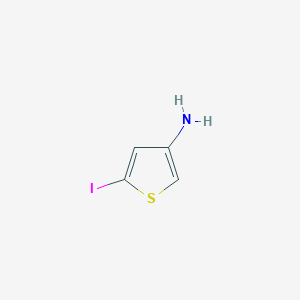

5-Iodothiophen-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4INS |

|---|---|

Molecular Weight |

225.05 g/mol |

IUPAC Name |

5-iodothiophen-3-amine |

InChI |

InChI=1S/C4H4INS/c5-4-1-3(6)2-7-4/h1-2H,6H2 |

InChI Key |

OXHHRUFSSLDHQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1N)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodothiophen 3 Amine and Its Precursors

Regioselective Iodination Strategies for Thiophene (B33073) Rings

The introduction of an iodine atom at a specific position on the thiophene ring is a critical step in the synthesis of 5-iodothiophen-3-amine precursors. The inherent reactivity of the thiophene nucleus, particularly at the C2 and C5 positions, allows for electrophilic substitution, but achieving high regioselectivity, especially with a substituent already present at the 3-position, requires carefully chosen methods. researchgate.net

Metal-Catalyzed Directed Iodination Protocols

To achieve higher regioselectivity, especially for positions that are not electronically favored, metal-catalyzed C-H functionalization has emerged as a powerful tool. These methods often employ a directing group on the substrate, which coordinates to a metal catalyst (commonly palladium) and directs the C-H activation and subsequent iodination to a specific, often ortho, position. rsc.org

While direct examples for the synthesis of this compound precursors are specialized, the principle has been demonstrated broadly. For instance, palladium(II)-catalyzed C-H iodination of diarylmethylamines protected with a triflyl group has been achieved using I₂ as both the oxidant and iodine source, guided by a chiral ligand. rsc.org Similarly, groups like pyridyl or phosphine (B1218219) oxide can direct olefination to the adjacent C-H bond on a thiophene ring, a principle that extends to halogenation. jcu.edu.auresearchgate.net

A related and widely used metal-mediated strategy is lithiation followed by quenching with an iodine source. This involves treating a halothiophene (e.g., a bromothiophene) with a strong organolithium base like n-butyllithium to generate a thienyllithium intermediate via lithium-halogen exchange or direct deprotonation. jcu.edu.au This highly reactive intermediate is then treated with elemental iodine (I₂) to install the iodo group with high precision. cmu.edu This method is particularly useful for preparing precursors like 2-bromo-5-iodothiophene (B1268587) from 2-bromothiophene (B119243). kinampark.com

Amination Techniques for Halogenated Thiophenes

Once an appropriately iodinated thiophene precursor is obtained, the subsequent introduction of the amine group at the C3 position is required. This can be accomplished through several distinct chemical transformations.

Direct Amination Reactions

Direct amination involves the substitution of a halogen atom on the thiophene ring with an amine. Copper-catalyzed Ullmann-type reactions are a classic and effective method for this transformation. researchgate.net Research has shown that using N,N-dimethylethanolamine as both a ligand and a solvent for a copper(I) iodide catalyst facilitates the amination of various 2- and 3-halothiophenes with primary and secondary amines in moderate to excellent yields. researchgate.net

A more specialized route to 3-aminothiophene involves the reaction of 2-bromothiophene with potassium amide (KNH₂) in liquid ammonia (B1221849). tandfonline.comscite.ai This reaction proceeds through a complex mechanism that can involve halogen migration, where the bromine atom rearranges from the α- to the β-position before amination occurs. scite.ai Due to the instability of the resulting 3-aminothiophene, it is often isolated as its more stable acetamide (B32628) derivative by direct treatment with acetic anhydride. tandfonline.com

Cross-Coupling Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction provides a highly general and functional-group-tolerant method for coupling aryl halides, including iodothiophenes, with a vast range of primary and secondary amines. wikipedia.org The reaction's success relies on the use of a palladium precatalyst and specialized, bulky, electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.orgrsc.org

The scope of this reaction has been extended to various heteroaryl halides, including chloro- and bromoindoles, pyrimidines, and thiophenes. jcu.edu.auacs.org The choice of ligand is critical, with biaryl phosphines being particularly effective. acs.org This method allows for the construction of the C3-N bond on a pre-functionalized 5-iodothiophene ring, making it a highly convergent approach to the target molecule.

| Halothiophene Substrate | Amine | Palladium Precatalyst | Ligand | Base | Solvent / Temp | Source(s) |

|---|---|---|---|---|---|---|

| 3-Bromothiophene | Diphenylamine | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene / 100 °C | jcu.edu.au |

| 5-Bromopyrimidine | Various | Pd₂(dba)₃ | Biaryl phosphines | NaOt-Bu | Toluene / 100 °C | acs.org |

| Aryl Halides | Primary/Secondary Amines | Pd₂(dba)₃ | BINAP / DPPF | NaOt-Bu | Toluene | wikipedia.org |

| Aryl Halides | Aliphatic/Aromatic Amines | Pd(I) Dimer Complex | Biaryl phosphines | Not specified | Not specified | rsc.org |

Reductive Amination of Corresponding Carbonyl Precursors

An alternative strategy to form the C-N bond is through the reductive amination of a carbonyl compound. researchgate.net This method avoids the direct use of a halogenated precursor for the amination step and instead relies on the conversion of a ketone or aldehyde. To synthesize this compound, the key intermediate would be 5-iodothiophen-3-one or a related derivative.

The process typically involves the reaction of the carbonyl compound with an amine source, such as ammonia or hydroxylamine, to form an imine or oxime intermediate. rsc.org This intermediate is then reduced to the final amine using a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.netrsc.org

Related to this are classical name reactions that convert carbonyls to amines indirectly. The Schmidt rearrangement or the Beckmann rearrangement can be used to prepare N-(3-thienyl)acetamide from 3-acetylthiophene. tandfonline.com The ketone is first converted to an oxime (for Beckmann) or reacted with hydrazoic acid (for Schmidt), which then rearranges to the acetamide. Subsequent hydrolysis of the amide furnishes the desired 3-aminothiophene. tandfonline.com Applying this sequence to a 5-iodo-3-acetylthiophene precursor would provide a viable route to the target compound.

Nucleophilic Substitution of Halogenoalkanes with Ammonia/Amines in Thiophene Context

While the direct nucleophilic substitution on an unactivated halogenoalkane chain attached to a thiophene ring follows standard SN1/SN2 pathways, a more common and powerful strategy for introducing an amino group onto the thiophene ring itself is through the nucleophilic aromatic substitution (SNAr) of halothiophenes. This approach is particularly relevant for synthesizing precursors to this compound. The direct amination of halothiophenes, which are more reactive than their benzene (B151609) analogs, has been significantly advanced through metal catalysis. iust.ac.ir

Copper-catalyzed amination represents a practical and mild method for forming C-N bonds with halothiophenes. lookchem.comresearchgate.net Research has shown that N,N-dimethylethanolamine can serve as both a ligand and a solvent for the copper-catalyzed amination of various 2- and 3-halothiophenes. lookchem.comresearchgate.net This system facilitates the reaction of primary, acyclic secondary, and cyclic secondary amines with halothiophenes, affording moderate to excellent yields under mildly basic conditions that are compatible with numerous functional groups. lookchem.com For instance, 2-iodothiophene (B115884) is noted to be more reactive than iodobenzene, requiring lower temperatures and shorter reaction times for successful coupling. lookchem.com

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been applied, particularly for halothiophenes activated by electron-withdrawing groups. lookchem.com However, copper-based systems are often more cost-effective and have proven effective for unactivated and electron-rich halothiophenes, making them highly versatile. lookchem.comresearchgate.net These amination reactions are critical for producing aminothiophene intermediates that can subsequently undergo iodination or other functionalizations. lookchem.com

| Halothiophene Substrate | Amine Type | Catalyst System | Base | Solvent/Ligand | Key Findings | Reference(s) |

| 2- or 3-Halothiophenes | Primary & Secondary | CuI | K₃PO₄ | N,N-dimethylethanolamine | Mild conditions suitable for various functional groups. Moderate to excellent yields. | lookchem.comresearchgate.net |

| 2-Iodothiophene | Primary & Secondary | CuI | K₃PO₄ | N,N-dimethylethanolamine | More reactive than iodobenzene; requires lower temperatures and shorter reaction times. | lookchem.com |

| 3-Bromothiophene | Primary & Secondary | Pd(dba)₂ / PtBu₃ | - | - | Effective for amination with secondary amines. | researchgate.net |

| Electron-Deficient Halothiophenes | Various Amines | Palladium/BINAP | Cs₂CO₃ | - | Effective for substrates activated by an electron-deficient group. | lookchem.com |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted thiophenes from simple, readily available starting materials in a single operation. nih.govbohrium.com These methods avoid the isolation of intermediates, thereby saving time, resources, and reducing waste.

The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes. organic-chemistry.org It involves the condensation of a ketone or aldehyde possessing an α-methylene group, an α-cyanoester (or other methylene-active nitrile), and elemental sulfur in the presence of a basic catalyst. organic-chemistry.orgorganic-chemistry.org Research has shown that green and cost-effective catalysts like L-proline can efficiently promote the Gewald reaction under mild conditions, making it an attractive method for industrial applications. organic-chemistry.org

Beyond the Gewald reaction, other MCRs have been developed to access diverse thiophene scaffolds. A facile one-pot synthesis of highly substituted thiophenes has been achieved by reacting 1,3-dicarbonyl compounds with carbon disulfide, followed by the sequential addition of different alkyl halides. acs.orgnih.gov This protocol allows for the construction and modification of the thiophene ring in a single pot, leading to significant structural diversity. acs.org

Copper-catalyzed MCRs have also emerged as a powerful tool. One such method involves the formal [3 + 1 + 1] cycloaddition of preformed thiolates with N-sulfonyl azides and terminal alkynes, which simultaneously installs C-N, C-S, and C-C bonds to create fully substituted thiophenes. acs.org Similarly, palladium-catalyzed one-pot procedures starting from bromoenynes and a hydrogen sulfide (B99878) surrogate can produce highly substituted thiophenes and benzo[b]thiophenes. acs.org These advanced MCRs provide rapid access to complex thiophene libraries that would be challenging to assemble through traditional multi-step synthesis. bohrium.comsioc-journal.cn

| Reaction Type | Key Starting Materials | Catalyst / Key Reagents | Product Type | Reference(s) |

| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Base (e.g., L-proline, Morpholine) | 2-Aminothiophenes | organic-chemistry.orgorganic-chemistry.org |

| From 1,3-Dicarbonyls | 1,3-Dicarbonyl Compound, Carbon Disulfide, Alkyl Halides | K₂CO₃ in DMF | 2,3,4,5-Tetrasubstituted Thiophenes | acs.orgnih.gov |

| From Terminal Alkynes | Terminal Alkyne, N-Sulfonyl Azide, Thiolate | Copper(I) | Fully Substituted Thiophenes | acs.org |

| From Bromoenynes | 1-Bromo-1,3-enyne, Hydrogen Sulfide Surrogate | Palladium Catalyst | 2,3,5-Trisubstituted Thiophenes | acs.org |

| From Terminal Alkynes | Terminal Alkynes | Oxidative Coupling Reagents | 2,5-Disubstituted Thiophenes | sioc-journal.cn |

Stereochemical Considerations in Synthesis

The thiophene ring in this compound is an aromatic, planar system, meaning stereochemistry is not inherent to the ring itself. However, stereochemical considerations become highly relevant in two main scenarios: when chiral centers exist on substituents attached to the thiophene ring, or during the synthesis of non-aromatic precursors such as dihydrothiophenes or saturated bicyclic systems. scispace.com

The synthesis and stereochemistry of perhydrobenzo[b]thiophene derivatives provide a clear example of stereocontrol in reduced thiophene systems. acs.orgacs.org Studies involving the base-catalyzed reaction of cyclohexenone and methyl mercaptoacetate (B1236969) to form a bicyclic diketone intermediate have shown that the resulting cis ring fusion is the thermodynamically more stable arrangement. acs.org The stereochemistry of various intermediates in this system, containing up to four asymmetric centers, was rigorously assigned using spectroscopic methods and unequivocally confirmed by X-ray crystallography of a subsequent derivative. acs.org Such studies demonstrate that even in complex polycyclic systems containing a thiophene-derived ring, predictable stereochemical outcomes can be achieved.

| System Studied | Key Reaction Step | Stereochemical Finding | Method of Confirmation | Reference(s) |

| Perhydrobenzo[b]thiophene | Michael Addition / Dieckmann-type Cyclization | The cis-fused ring system is thermodynamically more stable than the trans-fused isomer. | Equilibration studies on derivative ketones. | acs.org |

| Perhydrobenzo[b]thiophene | Formation of an oxime from a keto-enamine precursor. | The reaction leads to specific, characterizable stereoisomers. | Full 3D X-ray crystal structure determination of an amido ketone oxime derivative. | acs.org |

| α-Allyl Dithioesters | Halogenation / Intramolecular S-cyclization | Reaction proceeds with high regio- and chemoselectivity to form specific dihydrothiophene isomers. | Spectroscopic analysis of products. | acs.org |

Mechanistic Investigations and Reaction Pathways of 5 Iodothiophen 3 Amine

Reactivity of the Amine Functionality

The amine group (-NH2) attached to the thiophene (B33073) ring is a potent nucleophile and a weak base, owing to the lone pair of electrons on the nitrogen atom. byjus.comlibretexts.org This electronic feature is central to its characteristic reactions.

The amine group of 5-Iodothiophen-3-amine can act as a nucleophile in addition-elimination reactions, particularly with carbonyl compounds such as acyl chlorides and acid anhydrides. savemyexams.comsavemyexams.com The reaction mechanism is initiated by the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon. savemyexams.comchemguide.co.uk This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, leading to the elimination of a leaving group (e.g., a chloride ion). chemguide.co.uk A final deprotonation step, often by another amine molecule, yields a stable amide product and an ammonium (B1175870) salt. savemyexams.com

For instance, the reaction of this compound with an acyl chloride would proceed as follows:

Nucleophilic Addition: The amine attacks the carbonyl carbon of the acyl chloride.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a chloride ion.

Deprotonation: A second molecule of the amine acts as a base, removing a proton from the nitrogen to give the final N-acylated thiophene product and an ammonium chloride salt. savemyexams.com

As a nucleophile, the amine functionality readily reacts with various electrophiles. byjus.com A common example is the alkylation reaction with alkyl halides. In this SN2 reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org This initial reaction forms a secondary amine.

However, the reaction often does not stop at mono-alkylation. The resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide. libretexts.org This can lead to the formation of a mixture of products, including the tertiary amine and even a quaternary ammonium salt through polyalkylation. libretexts.orgmnstate.edu To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the initial amine.

The lone pair of electrons on the nitrogen atom confers basic properties upon this compound. libretexts.orgchemguide.co.uk According to the Brønsted-Lowry theory, it can act as a proton acceptor. When treated with an acid, the amine group is protonated, forming the corresponding ammonium salt, in this case, the 5-iodothiophen-3-ammonium ion. mnstate.edusavemyexams.com

This proton transfer is an equilibrium process. oregonstate.edu In an aqueous solution, the amine establishes an equilibrium with water, accepting a proton to form the ammonium ion and a hydroxide (B78521) ion, which makes the solution weakly alkaline. chemguide.co.uk

The position of this equilibrium is described by the amine's basicity constant (Kb) or, more commonly, the pKa of its conjugate acid. libretexts.org Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The basicity of this compound would be influenced by the electronic effects of the iodothiophene ring. The reaction with a strong acid, such as hydrochloric acid, will drive the equilibrium almost completely to the side of the ammonium salt. mnstate.edu

Reactivity of the Iodothiophene Moiety

The iodine atom attached to the thiophene ring is a versatile functional group, primarily serving as a leaving group in various metal-catalyzed cross-coupling reactions.

The carbon-iodine bond in this compound is the key site for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations. nrochemistry.com

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. yonedalabs.comwikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

| Reaction | Typical Reagents & Conditions |

| Suzuki-Miyaura Coupling | Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with phosphine (B1218219) ligands. yonedalabs.comBoron Reagent: Aryl/vinyl boronic acids or esters. wikipedia.orgBase: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄. yonedalabs.comSolvent: Toluene, Dioxane, DMF, often with water. yonedalabs.com |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is characteristic for its use of a dual catalyst system, typically a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The amine serves both as a base and sometimes as the solvent. wikipedia.org The reactivity order for the halide is I > OTf > Br > Cl, making this compound an ideal substrate. nrochemistry.com The generally accepted mechanism involves a palladium cycle and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium complex. wikipedia.org

| Reaction | Typical Reagents & Conditions |

| Sonogashira Coupling | Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄. nrochemistry.combeilstein-journals.orgCo-catalyst: CuI. nrochemistry.comAlkyne: Terminal alkynes. organic-chemistry.orgBase/Solvent: Amines like triethylamine (B128534) (Et₃N) or diisopropylamine. nrochemistry.comwikipedia.orgTemperature: Often proceeds at room temperature. nrochemistry.com |

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium(0). nrochemistry.comwikipedia.org A wide variety of functional groups are tolerated, and the organotin reagents are stable to air and moisture, though they are known for their toxicity. nrochemistry.comwikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. nrochemistry.comlibretexts.org

| Reaction | Typical Reagents & Conditions |

| Stille Coupling | Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂. nrochemistry.comcommonorganicchemistry.comTin Reagent: Aryl, vinyl, or alkyl stannanes (e.g., R-SnBu₃). wikipedia.orgSolvent: DMF, THF, Toluene. nrochemistry.comAdditives: Sometimes LiCl is added to facilitate the reaction. nrochemistry.com |

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction pathway is generally unfavorable for this compound. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The thiophene ring is inherently electron-rich, and the amine group (-NH₂) is an electron-donating group, which further increases the electron density of the ring. This deactivates the ring towards attack by nucleophiles. Therefore, direct displacement of the iodine atom on this compound by a nucleophile via the SNAr mechanism is highly unlikely under standard conditions. The reaction would only become feasible if strong electron-withdrawing substituents were introduced elsewhere on the thiophene ring.

Metalation and Subsequent Derivatization

Metalation is a powerful strategy for the functionalization of heterocyclic compounds, creating a nucleophilic carbon center that can react with a wide array of electrophiles. In the case of this compound, metalation can proceed via two primary pathways: direct deprotonation (C-H activation) or halogen-metal exchange.

Direct Deprotonation: The presence of the sulfur atom acidifies the adjacent C-H bonds, particularly at the C2 position. Strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides, can selectively remove a proton. The directing capability of the amino group also influences the regioselectivity of this process.

Halogen-Metal Exchange: The carbon-iodine bond is susceptible to exchange with organometallic reagents, most commonly alkyllithiums. This reaction is typically very fast, even at low temperatures, and offers a regiochemically precise method to generate a metalated species at the C5 position.

Once the metalated intermediate is formed, it serves as a versatile synthon for derivatization. Trapping this intermediate with various electrophiles allows for the introduction of new functional groups.

Table 1: Examples of Metalation and Derivatization Reactions

| Metalation Method | Reagent | Electrophile | Resulting Product | Description |

| Halogen-Metal Exchange | n-BuLi, -78 °C | DMF | 3-Amino-5-formylthiophene | The initial lithiation at C5 is followed by nucleophilic attack on dimethylformamide (DMF) to yield the aldehyde after workup. |

| Halogen-Metal Exchange | t-BuLi, -78 °C | B(OMe)₃ | (3-Aminothiophen-5-yl)boronic acid | Quenching the lithiated species with trimethyl borate (B1201080) leads to the formation of a boronic acid, a key intermediate for Suzuki cross-coupling reactions. |

| Directed Deprotonation | LDA, THF | (CH₃)₂S₂ | 3-Amino-2-(methylthio)thiophene | Lithium diisopropylamide (LDA) can selectively deprotonate the C2 position, directed by the adjacent amine, followed by reaction with dimethyl disulfide. |

| Zincation | TMPZnCl·LiCl | I₂ | 3-Amino-2-iodo-5-chlorothiophene* | Directed zincation using a Hauser base (TMPZnCl·LiCl) can functionalize the C2 position, which is then trapped with iodine. d-nb.info |

Note: Example based on analogous functionalization of other heterocyles. TMP = 2,2,6,6-Tetramethylpiperidyl.

These methods highlight the utility of metalation in selectively modifying the thiophene core, providing access to a diverse range of functionalized building blocks.

Competitive and Consecutive Reactions

The multifunctional nature of this compound necessitates a careful consideration of competitive reaction pathways. The relative reactivity of the amine group, the C-I bond, and the ring's C-H bonds is highly dependent on the reaction conditions and the reagents employed.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition exists between the nucleophilic amine and the electrophilic carbon of the C-I bond.

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, or Sonogashira coupling, the catalyst (typically Pd(0)) selectively undergoes oxidative addition into the C-I bond, leaving the amine group untouched, provided a suitable base and ligand are used.

Acylation/Alkylation: Conversely, reaction with acyl chlorides or alkyl halides under basic conditions will typically lead to selective functionalization of the amine group, as it is a more potent nucleophile than the thiophene ring itself.

Regioselectivity concerns the site of reaction when multiple positions on the ring are available. durgapurgovtcollege.ac.in Beyond the C5 position defined by the iodine, the C2 and C4 positions are potential sites for reaction, such as C-H activation or electrophilic substitution.

C-H Functionalization: Direct C-H activation often favors the C2 position due to its higher acidity and proximity to the sulfur atom. However, the directing effect of the C3-amine group can also influence reactivity at the C2 and C4 positions. For instance, palladium-catalyzed C-H arylation might show different regioselectivity depending on the ligand and oxidant used.

The choice of catalyst, ligands, base, and solvent has a profound impact on the efficiency and selectivity of reactions involving this compound. organic-chemistry.org This is particularly evident in palladium-catalyzed cross-coupling reactions.

Ligand Effects: The electronic and steric properties of phosphine ligands are critical. Bulky, electron-rich monodentate ligands (e.g., tri-tert-butylphosphine, adamantyl-based phosphines) or bidentate ligands with a large bite angle (e.g., Xantphos) can accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species. researchgate.net In contrast, less bulky ligands might be less effective. For instance, in aminocarbonylation reactions, the use of the bidentate Xantphos ligand was necessary for amines with lower basicity to achieve complete conversion, whereas the standard Pd(OAc)₂/PPh₃ system was sufficient for simpler amines. researchgate.net

Base and Solvent: The base is not merely a stoichiometric reagent but a key component of the catalytic cycle, particularly in deprotonating the amine (in Buchwald-Hartwig reactions) or the nucleophile. scholaris.ca Weak bases may be insufficient to facilitate the catalytic cycle, while very strong bases like KOtBu can promote side reactions. The solvent's polarity and coordinating ability can affect the solubility of intermediates and the stability of the catalytic species.

Table 2: Influence of Catalytic System on a Model Suzuki Coupling Reaction

| Catalyst System | Base | Solvent | Outcome/Observation |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Standard conditions, moderate to good yields often observed. Triphenylphosphine (PPh₃) is a versatile but sometimes suboptimal ligand. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | SPhos is a bulky, electron-rich ligand that often promotes high catalytic turnover, leading to excellent yields even with challenging substrates. |

| [Pd(C₃H₅)Cl]₂ / Chiral Aldehyde | Cs₂CO₃ | THF | In asymmetric reactions, a combination of a palladium source and a chiral co-catalyst can control enantioselectivity. rsc.org |

| PdI₂ / KI | - | MeOH | In some carbonylation or cyclization reactions, an iodide-based palladium system can be highly effective, with KI acting as an additive to stabilize the catalyst. organic-chemistry.org |

Detailed Mechanistic Postulations and Experimental Evidence

Elucidating the precise mechanism of a catalytic reaction is a complex task that relies on a combination of kinetic studies, spectroscopic analysis, and computational modeling. For the reactions of this compound, several mechanistic paradigms are relevant.

A widely accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is illustrated by the following catalytic cycle:

Ligand Exchange/Deprotonation: The incoming nucleophile (e.g., an amine) coordinates to the Pd(II) center. A base then removes a proton from the coordinated nucleophile to form a palladium-amido complex. Kinetic studies have shown that for many amination reactions, the rate is independent of the amine concentration, suggesting that this step is fast relative to oxidative addition. nih.gov

Reductive Elimination: This is the product-forming step, where a new C-N bond is formed, and the desired arylamine product is released from the coordination sphere. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Evidence:

Kinetic Isotope Effect (KIE): KIE studies are instrumental in identifying the rate-determining step. For instance, in reactions involving C-H activation, a significant KIE value (typically >2) indicates that the C-H bond cleavage is part of the slow step. In a palladium/norbornene-catalyzed reaction with 3-iodothiophene, an intramolecular KIE of 4.2 was observed, consistent with a Concerted Metalation-Deprotonation (CMD) mechanism for the C-H activation step. nih.gov

Intermediate Isolation: In some cases, it is possible to isolate and characterize key intermediates, such as the oxidative addition product [Pd(BINAP)(Ar)(Br)], providing direct evidence for the proposed catalytic cycle. nih.gov

These detailed investigations into the reaction mechanisms of this compound not only advance fundamental understanding but also enable the development of more efficient, selective, and sustainable synthetic methodologies.

Advanced Spectroscopic and Structural Elucidation of 5 Iodothiophen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and spatial relationships.

While specific experimental data for 5-Iodothiophen-3-amine is not widely published, chemical shifts can be reliably predicted based on the analysis of similar thiophene (B33073) derivatives. ajrconline.orgmdpi.commdpi.comnih.govmodgraph.co.ukorgchemboulder.compdx.edulibretexts.orglibretexts.org The electron-donating primary amine group (-NH₂) and the electron-withdrawing, sterically bulky iodine atom create a distinct electronic environment that influences the chemical shifts of the thiophene ring's protons and carbons.

The ¹H NMR spectrum is expected to show three main signals: two for the aromatic protons on the thiophene ring and one for the amine protons. The thiophene protons (H-2 and H-4) would appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the opposing electronic effects of the amine and iodo substituents. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by solvent. orgchemboulder.com

In the ¹³C NMR spectrum, four distinct signals are anticipated for the four carbon atoms of the thiophene ring. The carbon atom bonded to the iodine (C-5) is expected to resonate at a relatively upfield chemical shift (around 95-100 ppm) due to the "heavy atom effect" of iodine. mdpi.com Conversely, the carbon bonded to the nitrogen (C-3) will be influenced by the electronegativity of the nitrogen atom. The remaining two carbons (C-2 and C-4) will have shifts determined by their proximity to these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-2 | ~6.5-7.5 | - | Aromatic proton, doublet. |

| H-4 | ~6.5-7.5 | - | Aromatic proton, doublet. |

| -NH₂ | ~3.0-5.0 | - | Broad singlet, shift is solvent and concentration dependent. orgchemboulder.com |

| C-2 | - | ~120-130 | Thiophene ring carbon. |

| C-3 | - | ~140-150 | Carbon attached to the amine group. |

| C-4 | - | ~110-120 | Thiophene ring carbon. |

| C-5 | - | ~95-100 | Carbon attached to iodine (heavy atom effect). mdpi.com |

To unambiguously assign the predicted signals and confirm the substitution pattern, a suite of 2D NMR experiments is indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the scalar coupling between adjacent protons. sdsu.edu A cross-peak between the signals for H-2 and H-4 would confirm their connectivity on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It would definitively link the H-2 signal to the C-2 signal and the H-4 signal to the C-4 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping out the molecular skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key expected correlations for this compound would include:

H-2 correlating to C-3, C-4, and C-5.

H-4 correlating to C-2, C-3, and C-5.

The amine protons correlating to C-3 and C-4. These correlations would provide unequivocal proof of the 3-amino and 5-iodo substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity of nuclei. It could show a correlation between the amine protons and the adjacent H-4 proton, further confirming the regiochemistry and providing insight into the preferred conformation of the amine group relative to the ring.

¹⁵N NMR: While technically challenging due to the low natural abundance and small magnetic moment of the ¹⁵N isotope, this technique offers direct insight into the electronic environment of the nitrogen atom. researchgate.netfigshare.commdpi.com The chemical shift of the nitrogen in this compound would be sensitive to the electronic properties of the iodothiophene ring. Isotopic labeling with ¹⁵N could greatly enhance signal detection and would be a powerful tool for studying interactions, such as hydrogen bonding or protonation events, at the amine site.

¹²⁹Xe NMR: There are no documented applications of ¹²⁹Xe NMR spectroscopy for the characterization of this compound or structurally similar compounds in the reviewed literature. This technique is typically used for probing porous materials or for biosensing applications and is not standard for the structural elucidation of small organic molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, IR and Raman, are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. As a primary amine, two distinct N-H stretching bands should appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. ajrconline.org An N-H bending (scissoring) vibration is expected around 1550-1650 cm⁻¹. Furthermore, C-N stretching absorptions for aromatic amines typically appear between 1200 and 1350 cm⁻¹. The spectrum would also feature aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations from the thiophene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The C-S and C-I bonds of the thiophene ring are expected to produce characteristic signals in the low-frequency region of the Raman spectrum. optica.orgfrontiersin.orgresearchgate.net Specifically, dichloroiodate(I) salts show strong Raman signals around 140 and 260 cm⁻¹, and dibromoiodates(I) show a strong peak around 160 cm⁻¹, suggesting the C-I bond vibration would be in this low wavenumber region. frontiersin.org The symmetric vibrations of the thiophene ring would also be prominent.

Table 2: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |

| -NH₂ | Bending (Scissoring) | 1550-1650 | - | Medium (IR) |

| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 | Medium (IR), Strong (Raman) |

| Thiophene C=C | Ring Stretch | ~1500-1400 | ~1500-1400 | Medium-Strong |

| C-N | Stretch | 1200-1350 | - | Medium-Strong (IR) |

| C-I | Stretch | - | < 400 | Strong (Raman) |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.orgchemguide.co.uksavemyexams.comwikipedia.org

For this compound (C₄H₄INS), the calculated monoisotopic mass is approximately 224.98 g/mol . A key feature in its mass spectrum would be the molecular ion peak (M⁺). According to the nitrogen rule, since the molecule contains one nitrogen atom, its molecular ion will have an odd nominal mass-to-charge (m/z) ratio, appearing at m/z 225.

X-ray Crystallography for Solid-State Structure Analysis

Although no specific crystal structure for this compound has been reported in the searched literature, analysis of related aminothiophene derivatives provides insight into what might be expected. mdpi.commdpi.comresearchgate.net A crystal structure would confirm the planarity of the thiophene ring and provide exact measurements for the C-S, C-C, C-N, and C-I bond lengths.

Crucially, X-ray crystallography would reveal the nature of intermolecular interactions in the solid state. It is highly probable that the amine group would participate in intermolecular hydrogen bonding (N-H···S or N-H···N), which would organize the molecules into specific packing arrangements in the crystal lattice. mdpi.comresearchgate.net Such information is vital for understanding the physical properties of the solid material.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

The electronic spectrum of the parent thiophene molecule exhibits a strong absorption band around 235 nm, which is attributed to a π → π* transition. The introduction of substituents on the thiophene ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.

The amino group is a strong electron-donating group (auxochrome) that can significantly influence the electronic transitions of the thiophene ring. When attached to an aromatic system, the lone pair of electrons on the nitrogen atom can interact with the π-system of the ring, leading to an intramolecular charge transfer (ICT) character in the excited state. This interaction generally results in a significant bathochromic shift of the π → π* transition. For instance, aminothiophene derivatives often show absorption maxima at longer wavelengths compared to unsubstituted thiophene. acs.orgsci-hub.sehsu.ac.ir The position of the amino group on the thiophene ring also plays a crucial role; 3-aminothiophenes are known to be fluorescent and their photophysical properties are tunable through chemical modifications. acs.orgnih.gov

The iodine atom, a halogen, can influence the electronic spectrum through both inductive and resonance effects, as well as through the "heavy-atom effect." While halogens are deactivating groups, they can cause a bathochromic shift in the UV-Vis spectrum of aromatic compounds. nii.ac.jp Specifically for iodine, this shift can be more pronounced compared to other halogens. nii.ac.jp Studies on iodinated thiophenes have shown that iodine substitution leads to a red shift in the absorption spectra. aip.orgrsc.org For example, a study on the UV photochemistry of 2-iodothiophene (B115884) noted its first absorption band is centered around 240 nm. aip.orgarxiv.org This absorption is attributed to a combination of π → π* and n → σ* transitions. aip.org

In this compound, both the electron-donating amino group at the 3-position and the iodine atom at the 5-position are expected to contribute to a bathochromic shift of the main absorption band compared to unsubstituted thiophene. The combination of these substituents would likely result in an absorption maximum significantly shifted into the near-UV region.

Regarding fluorescence, aminothiophenes are often fluorescent, and their emission properties are sensitive to the molecular structure and the solvent environment. sci-hub.sersc.orgsci-hub.semdpi.com The presence of an electron-donating group like -NH₂ can lead to emissive de-excitation from the first excited singlet state (S₁). However, the iodine atom introduces a heavy-atom effect, which is known to promote intersystem crossing (ISC) from the singlet excited state to the triplet state (T₁). aip.org This process can quench fluorescence and enhance phosphorescence. Therefore, this compound might exhibit weak fluorescence due to the quenching effect of the iodine atom. The actual fluorescence quantum yield would depend on the competition between radiative decay (fluorescence) and non-radiative decay pathways, including ISC.

The solvent can also play a significant role in the spectral properties of molecules with charge-transfer character. In polar solvents, a bathochromic shift (solvatochromism) in the emission spectrum is often observed for push-pull systems, which is the case for many aminothiophene derivatives. rsc.orguni-stuttgart.detandfonline.comrsc.org

Without experimental data, a precise quantitative description remains speculative. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be necessary to predict the electronic absorption and emission wavelengths, as well as the nature of the electronic transitions for this compound. mdpi.comresearchgate.netresearchgate.net

Table of Expected Spectroscopic Properties

| Property | Expected Characteristic | Rationale |

| UV-Vis Absorption | ||

| Main Transition | π → π* with intramolecular charge transfer (ICT) character | Presence of electron-donating -NH₂ group conjugated with the thiophene π-system. |

| λmax | Bathochromic shift compared to thiophene (likely > 250 nm) | Combined effect of the auxochromic -NH₂ group and the iodine substituent. acs.orgnii.ac.jpaip.org |

| Fluorescence Emission | ||

| Emission | Potentially weak fluorescence | The amino group promotes fluorescence, but the heavy-atom effect of iodine can quench it by promoting intersystem crossing. aip.org |

| Stokes Shift | Moderate to large | Typical for molecules with ICT character, especially in polar solvents. rsc.org |

| Solvatochromism | Likely positive solvatochromism (red shift in polar solvents) | The excited state is expected to be more polar than the ground state due to ICT. rsc.orgrsc.org |

Computational and Theoretical Investigations of 5 Iodothiophen 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the molecular properties of 5-Iodothiophen-3-amine. rsc.orgnih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT, with functionals like B3LYP, is often employed for its balance of computational cost and accuracy in predicting geometries, vibrational frequencies, and electronic properties of thiophene (B33073) derivatives. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can provide benchmark-quality results for smaller systems. These calculations are crucial for understanding the impact of the iodine and amine substituents on the thiophene ring's aromaticity and electronic distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govutm.my A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be delocalized over the thiophene ring and the amine group, reflecting the electron-donating nature of the amino substituent. The LUMO, conversely, would likely have significant contributions from the thiophene ring and the iodine atom, indicating potential sites for nucleophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.

Table 1: Representative Frontier Orbital Energies for a Thiophene Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.35 |

| LUMO Energy | -0.23 |

| HOMO-LUMO Gap (ΔE) | 6.12 |

Note: The values presented are representative for a substituted thiophene system and illustrate the typical energy levels and gap. researchgate.net Specific values for this compound would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP surface would likely show a region of negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The area around the iodine atom and the hydrogen atoms of the amine group would exhibit a positive potential (blue), highlighting them as potential sites for nucleophilic interaction or hydrogen bonding. The thiophene ring itself would present a more complex potential landscape influenced by the opposing electronic effects of the electron-donating amine group and the electron-withdrawing (and polarizable) iodine atom.

Quantum chemical calculations can provide a detailed picture of the bonding and charge distribution within this compound. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. researchgate.net This analysis yields partial atomic charges, which quantify the electron density associated with each atom.

Table 2: Hypothetical Partial Atomic Charges for this compound

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| I | -0.15 |

| S | +0.20 |

| N (of NH2) | -0.85 |

| C (bonded to I) | +0.10 |

| C (bonded to N) | +0.30 |

Note: These values are illustrative and represent expected trends based on general chemical principles. Actual values would be obtained from specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling potential reaction pathways and characterizing the associated transition states. chemrxiv.org For a molecule like this compound, this could involve modeling reactions such as electrophilic aromatic substitution, cross-coupling reactions at the iodine-bearing carbon, or reactions involving the amine group.

Using methods like DFT, researchers can map the potential energy surface of a reaction. This involves locating the minimum energy structures of the reactants and products, as well as the first-order saddle point that corresponds to the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. Vibrational frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.orgnih.gov For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-N bond of the amine group and any puckering of the thiophene ring. mdpi.com

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion iteratively, the simulation generates a trajectory that describes the positions and velocities of the atoms over time. Analysis of this trajectory can reveal the preferred conformations of the molecule, the energy barriers between them, and how the molecule's shape fluctuates under different conditions, such as in various solvents or at different temperatures. figshare.com

Structure-Reactivity Relationship Prediction

A primary goal of computational investigation is to predict the relationship between a molecule's structure and its chemical reactivity. acs.orgnih.govresearchgate.net By combining the insights from quantum chemical calculations and molecular dynamics, a comprehensive picture of the reactivity of this compound can be developed.

Several calculated parameters, often called reactivity descriptors, are used for this purpose:

HOMO-LUMO Gap: As mentioned, a small energy gap is indicative of high reactivity.

Electrostatic Potential: The MEP surface identifies the most likely sites for electrophilic and nucleophilic attack.

Global Electrophilicity Index (ω): This descriptor, derived from the electronic chemical potential and chemical hardness, provides a quantitative measure of a molecule's ability to accept electrons. nih.gov

Fukui Functions: These functions can be calculated to predict the local reactivity at specific atomic sites within the molecule.

By correlating these theoretical descriptors with experimental observations for related compounds, it is possible to make robust predictions about the chemical behavior of this compound.

Table 3: Correlation of Computational Descriptors with Predicted Reactivity

| Computational Descriptor | Interpretation | Predicted Reactivity Implication |

|---|---|---|

| Small HOMO-LUMO Gap | Easily excitable electrons | High overall chemical reactivity |

| Negative MEP Region | Electron-rich site | Susceptible to electrophilic attack |

| Positive MEP Region | Electron-poor site | Susceptible to nucleophilic attack |

| High Global Electrophilicity Index | Good electron acceptor | Strong electrophile |

Derivatization Strategies and Functionalization of 5 Iodothiophen 3 Amine

Modification at the Amine Nitrogen

The primary amine at the C3 position is a key functional handle, behaving as a potent nucleophile and a site for building molecular complexity.

The nucleophilic character of the 3-amino group facilitates straightforward reactions with electrophilic acylating and sulfonylating agents.

Acylation: The reaction of 3-aminothiophenes with acyl chlorides or anhydrides readily yields the corresponding N-acylthiophenes or amides. This transformation is often used to introduce a variety of substituents or as a protecting group strategy. For instance, acetylation of methyl 3-aminothiophene-2-carboxylate with acetyl chloride produces methyl 3-acetamidothiophene-2-carboxylate. Similarly, benzoyl derivatives can be prepared using benzoyl chloride. researchgate.net These reactions typically proceed under standard conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Sulfonylation: In a similar fashion, the amine can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. researchgate.net This reaction leads to the formation of stable sulfonamides. The synthesis of p-toluenesulfonyl and p-aminobenzenesulfonyl derivatives of 3-aminothiophene has been reported through this method. researchgate.net Sulfonylation of related thiophene (B33073) derivatives, such as thiophene-2-carboxylic acid, is also a well-established procedure.

| Reagent Type | Example Reagent | Product Type |

| Acyl Chloride | Acetyl Chloride | N-Acetyl-5-iodothiophen-3-amine |

| Acid Anhydride | Acetic Anhydride | N-Acetyl-5-iodothiophen-3-amine |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(p-Toluenesulfonyl)-5-iodothiophen-3-amine |

This table presents representative transformations based on established reactivity of 3-aminothiophenes.

Direct modification of the amine nitrogen via C-N bond formation with alkyl and aryl groups provides access to secondary and tertiary amines.

Alkylation: The direct N-alkylation of aminothiophenes can be challenging under mild conditions. nih.gov However, methods have been developed to achieve this transformation. One approach involves the acid-catalyzed reductive alkylation of β-aminothiophenes (3-aminothiophenes) with aldehydes or ketones. researchgate.net Another strategy involves a copper-catalyzed reaction between a 3-thienyl halide derivative and an amine, which suggests the reverse reaction—coupling 5-iodothiophen-3-amine with an alkyl halide under similar catalysis—is a viable pathway for N-alkylation. google.com

Arylation: Palladium-catalyzed cross-coupling reactions are effective for the N-arylation of aminothiophene derivatives. researchgate.net These methods allow for the formation of a bond between the amine nitrogen and an aryl group, typically from an aryl halide. This approach is part of a broader set of reactions applicable to many N-H containing heterocycles. mdpi.com

| Reaction Type | Typical Reagents | Product Class |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-5-iodothiophen-3-amine |

| N-Arylation | Aryl Halide, Palladium Catalyst, Base | N-Aryl-5-iodothiophen-3-amine |

This table outlines general methods for the N-alkylation and N-arylation of this compound.

The primary amine is a precursor for the synthesis of imines, which can serve as intermediates for the construction of more complex fused heterocyclic systems.

Imine Formation: this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. chemtube3d.com The formation of N-acylhydrazones, a related structure, from 3-aminothiophene precursors demonstrates this reactivity, where condensation occurs between a hydrazide and an aldehyde. mdpi.com

Formation of Related Heterocycles: The aminothiophene scaffold is a valuable starting point for building fused ring systems. For example, reacting 3-acetyl-2-aminothiophenes with a Vilsmeier-Haack reagent (POCl₃/DMF) can lead to an intramolecular cyclization, forming 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives. researchgate.netthieme-connect.com Another important transformation is the reaction of 3-aminothiophenes with arylhydrazines, which can proceed via a hydrazone intermediate to yield thieno[3,2-b]indoles through a Fischer-indole type cyclization. researchgate.net

| Reactant | Reaction | Product |

| Aldehyde (R-CHO) | Condensation | Imine |

| 3-Acetyl-2-aminothiophene analogue | Vilsmeier-Haack Cyclization | Thieno[2,3-b]pyridine |

| Arylhydrazine | Fischer-Indole Synthesis | Thieno[3,2-b]indole |

This table summarizes key reactions starting from the amine group to form imines and fused heterocycles.

Modification at the Thiophene Ring (excluding iodine position)

The thiophene ring itself is susceptible to electrophilic substitution and other functionalization methods at the available carbon positions (C2 and C4).

Direct functionalization of the carbon-hydrogen bonds on the thiophene ring is a powerful strategy for introducing new substituents. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents. The 3-amino group is a strongly activating, ortho-, para-directing group. umn.eduyoutube.com In the 3-aminothiophene system, this directs electrophiles and metal-catalyzed functionalization primarily to the C2 and C4 positions.

Palladium-catalyzed direct C-H arylation has been successfully applied to thiophene-containing fused heterocycles, demonstrating that C-H bonds at both the C2 and C3 (relative to the fusion) positions can be functionalized. mdpi.com For this compound, this methodology would be expected to introduce aryl groups at the electron-rich C2 and C4 positions, which are ortho to the activating amino group.

Formylation: The introduction of a formyl (-CHO) group onto the thiophene ring can be achieved via electrophilic substitution, most commonly through the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, generated in situ from a formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.org Given the activating nature of the 3-amino group, this reaction is expected to proceed at the C2 or C4 position of this compound. researchgate.net An alternative route involves lithiation of the thiophene ring followed by quenching the organolithium intermediate with DMF. researchgate.net

Hydroxymethylation: A hydroxymethyl (-CH₂OH) group can be introduced onto the thiophene ring through two primary methods. The first is a two-step process involving the formylation of the ring as described above, followed by the chemical reduction of the resulting aldehyde group using a reducing agent like sodium borohydride (B1222165). thieme-connect.de The second is a more direct route involving the reaction of a lithiated thiophene intermediate with formaldehyde. researchgate.net

Iodine Atom Manipulation

The iodine substituent at the C5 position of the thiophene ring is a highly valuable functional handle. Its reactivity allows for transformation into other functionalities or for participation in powerful bond-forming reactions. This section details the primary strategies for manipulating this iodine atom.

Conversion to Other Halogens

The transformation of an aryl iodide to another aryl halide, such as a bromide or chloride, is a process known as a halogen exchange or an aromatic Finkelstein reaction. wikipedia.org Unlike the classic Finkelstein reaction with alkyl halides, which is an equilibrium-driven SN2 process, the aromatic equivalent is more challenging due to the higher strength of the carbon-halogen bond on an sp²-hybridized carbon. wikipedia.orgorganic-chemistry.org

These reactions are typically thermodynamically unfavorable and require catalysts to proceed. wikipedia.org Copper(I) salts, often in combination with diamine ligands, are known to catalyze such transformations. wikipedia.org However, the reaction is most commonly employed to convert aryl chlorides or bromides into the more reactive aryl iodides. Driving the reaction in the reverse direction (I → Br/Cl) is difficult and often requires a large excess of the halide salt to shift the equilibrium.

Given these challenges, a more common synthetic approach to access thiophenes bearing both an iodine atom and another halogen is through sequential, regioselective halogenation rather than direct conversion. For instance, a thiophene derivative can be selectively brominated at one position and subsequently iodinated at another. jcu.edu.au

Table 1: Representative Conditions for Halogen Introduction on Thiophene Rings

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| 3-n-Hexylthiophene | N-Bromosuccinimide (NBS) | CHCl₃, reflux | 2-Bromo-3-hexylthiophene | jcu.edu.au |

| 2-Bromo-3-hexylthiophene | N-Iodosuccinimide (NIS) | CHCl₃/AcOH, rt | 2-Bromo-5-iodo-3-hexylthiophene | jcu.edu.au |

| 2,3-Dibromothiophene | NaI, CuI | Acetone, 60°C | 2,3-Dibromo-5-iodothiophene |

Palladium-Catalyzed Cross-Coupling for Arylation/Alkynylation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in palladium-catalyzed cross-coupling reactions. nrochemistry.comresearchgate.net This high reactivity makes the iodine atom at the C5 position of this compound an excellent site for introducing aryl and alkynyl groups via reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings. wikipedia.orgorganic-chemistry.org The presence of the free amine at C3 may influence the reaction, but studies on related aminothiophenes show that C-C coupling can proceed selectively without competing N-arylation under appropriate conditions, often using a weak base like potassium acetate. researchgate.net

Arylation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond allows this reaction to occur under mild conditions with high selectivity, even if other, less reactive halogens are present on the same molecule. jcu.edu.au

Table 2: Generalized Conditions for Suzuki-Miyaura Arylation of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Product | Reference (Analogous) |

| Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | 80-110 °C | 5-Arylthiophen-3-amine | mdpi.comnih.gov |

| Potassium aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF | 70 °C | 5-Arylthiophen-3-amine | mdpi.com |

Alkynylation (Sonogashira Coupling)

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which often doubles as the solvent. nrochemistry.com Copper-free protocols have also been developed. organic-chemistry.orgnih.gov The reaction is highly efficient for iodoarenes, including iodothiophenes, and tolerates a wide range of functional groups. nih.govnih.gov

Table 3: Generalized Conditions for Sonogashira Alkynylation of this compound

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature | Product | Reference (Analogous) |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPA | THF or DMF | rt - 55 °C | 5-(Alkynyl)thiophen-3-amine | nrochemistry.comnih.gov |

| Terminal Alkyne | Pd(OAc)₂ | None | Cs₂CO₃ | Dioxane | 100 °C | 5-(Alkynyl)thiophen-3-amine | organic-chemistry.org |

Synthesis of Fused Heterocyclic Systems Containing the this compound Motif

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic iodo-substituted carbon, makes it an ideal precursor for the synthesis of fused heterocyclic systems. ekb.eg Common strategies involve a two-step process: first, the amine is functionalized to introduce the atoms needed for the new ring, followed by an intramolecular cyclization reaction utilizing the iodine atom to close the ring. Palladium-catalyzed intramolecular reactions are particularly powerful for this purpose. encyclopedia.pub

A prominent example is the synthesis of thieno[3,2-b]pyridines, a core structure found in molecules with interesting biological activities. mdpi.com A general approach would involve the acylation or condensation of the amine group of this compound with a suitable partner containing a reactive site (e.g., an alkyne or alkene). The subsequent intramolecular palladium-catalyzed cyclization, such as a Heck or Sonogashira reaction, forges the new fused ring. This strategy is analogous to well-established methods for constructing fused indoles and other heterocycles. encyclopedia.pub

Table 4: Plausible Synthetic Route to a Fused Thieno[3,2-b]pyridine System

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Reference (Analogous) |

| 1 | Amide Coupling | Prop-2-ynoyl chloride, Pyridine, CH₂Cl₂ | N-(5-Iodothiophen-3-yl)propiolamide | sciforum.net |

| 2 | Intramolecular Cyclization | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C | 5H-Thieno[3,2-b]pyridin-5-one | encyclopedia.pub |

This approach allows for the construction of a variety of fused systems, including thienopyrimidines and other polycyclic aromatic structures, by carefully choosing the initial derivatizing agent for the amine group. ekb.egresearchgate.net

Advanced Research Applications of 5 Iodothiophen 3 Amine Derivatives

Role in Organic Electronics and Photovoltaic Materials Research

The unique electronic and structural characteristics of 5-iodothiophen-3-amine derivatives make them suitable for integration into advanced electronic materials. Their ability to participate in the formation of π-conjugated systems is central to their application in organic photovoltaic (OPV) cells and other electronic devices. researchgate.netchemimpex.com

Conjugated polymers are the cornerstone of many organic electronic devices, and the properties of these polymers are dictated by the monomer units from which they are constructed. researchgate.net Thiophene-based monomers, including derivatives of this compound, are widely used due to the favorable electronic properties of the resulting polythiophene chains. researchgate.netmit.edu The iodine atom on the thiophene (B33073) ring serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which are the primary methods for synthesizing well-defined conjugated polymers. nih.gov

Several polymerization techniques can utilize iodothiophene derivatives:

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. Iodinated thiophenes are common substrates for this type of polymerization to produce donor-acceptor alternating π-conjugated polymers. rsc.org

Suzuki Coupling: In this method, a boronic acid or ester is coupled with an organohalide. The Suzuki polymerization of monomers like 3-hexyl-5-iodothiophene-2-boronic pinacol (B44631) ester has been shown to produce high-molecular-weight, highly regioregular poly(3-hexylthiophene) (P3HT). researchgate.netresearchgate.net

Kumada Catalyst Transfer Polycondensation (KCTP): This chain-growth polymerization often uses Grignard reagents prepared from di-halogenated thiophenes. For instance, 2-bromo-3-hexyl-5-iodothiophene (B174538) can be converted into a Grignard monomer and subsequently polymerized to yield well-defined P3HT. researchgate.netrsc.org The use of an iodo-substituent can influence monomer reactivity and the properties of the resulting polymer.

The amine group on the thiophene ring can also be incorporated directly into the polymer backbone, influencing the polymer's electronic structure and solubility. mit.edu The electron-donating nature of the amine can modify the HOMO/LUMO energy levels of the polymer, which is a critical parameter for optimizing performance in electronic devices. mit.edumdpi.com

Table 1: Polymerization Methods Utilizing Thiophene-Based Monomers

| Polymerization Method | Typical Monomer Functional Groups | Catalyst System | Key Advantage |

|---|---|---|---|

| Stille Coupling | Organotin, Organohalide (I, Br) | Palladium-based | Tolerance to a wide range of functional groups. rsc.org |

| Suzuki Coupling | Boronic Acid/Ester, Organohalide (I, Br) | Palladium-based | Boronic acids are often stable and less toxic. researchgate.net |

| Kumada Coupling (KCTP) | Grignard Reagent, Organohalide | Nickel-based | Allows for chain-growth mechanism, yielding polymers with low polydispersity. researchgate.net |

The performance of bulk heterojunction (BHJ) organic solar cells is critically dependent on the morphology of the active layer, which consists of a blend of donor and acceptor materials. mdpi.comnih.gov Solvent additives are small amounts of high-boiling-point solvents added to the primary casting solution to control the rate of film drying. This controlled drying process allows for optimal phase separation and crystallization of the donor and acceptor domains, which is essential for efficient device operation. mdpi.comrsc.org

Halogenated thiophenes have emerged as effective solvent additives, particularly for state-of-the-art non-fullerene acceptor systems like PM6:Y6. rsc.org The principle of "like dissolves like" suggests that thiophene-based additives can effectively dissolve both the thiophene-containing polymer donor and the acceptor, prolonging the crystallization time. rsc.org Research has shown that using 2,5-dibromo-3,4-difluoro-thiophene (FBrT) as a solvent additive in PM6:Y6 solar cells leads to enhanced molecular packing, favorable phase separation, and improved charge transport. rsc.org This optimization resulted in a significant increase in power conversion efficiency (PCE) to 17.9%. rsc.org The use of such additives is a generally applicable strategy, boosting efficiencies in various high-performance solar cell systems. rsc.org While this compound itself is not documented as an additive, its derivative structures (halogenated thiophenes) are proven to be effective.

Table 2: Impact of Halogenated Thiophene Additive on PM6:Y6 Solar Cell Performance

| Device Configuration | PCE (%) | Fill Factor (FF) (%) | Key Morphological Change |

|---|---|---|---|

| PM6:Y6 (No Additive) | ~16.5% (Typical) | ~75% | Less optimal phase separation. |

| PM6:Y6 with FBrT Additive | 17.9% | 78.6% | Increased crystallinity and favorable P-i-N like heterojunction formation. rsc.org |

The conversion of light into electricity in an organic solar cell involves several key steps: photon absorption to create an exciton (B1674681) (a bound electron-hole pair), diffusion of the exciton to a donor-acceptor interface, dissociation of the exciton into free charge carriers, and transport of these carriers to the electrodes. mdpi.comscipost.org The efficiency of each step is influenced by the molecular structure of the materials used. researchgate.netnih.gov

Polymers derived from thiophene-based monomers play a crucial role in these processes.

Exciton Dissociation: The separation of the tightly bound exciton is a critical challenge in organic solar cells. nih.gov Efficient dissociation is aided by factors such as a sufficient energy offset between the donor and acceptor materials and delocalization of charge carriers at the interface. scipost.orgscipost.org In high-efficiency systems, the dissociation of singlet excitons is a dominant pathway for photocurrent generation. sciopen.com The electronic properties of polymers derived from functionalized thiophenes can be tuned to optimize the interfacial energetics and promote efficient charge separation.

Charge Transport: Once free, electrons and holes must travel through the acceptor and donor materials, respectively. The charge transport properties are highly dependent on the polymer's structure, including its regioregularity and degree of intermolecular ordering. nih.govrsc.org Polymers with more ordered, crystalline domains generally exhibit higher charge carrier mobility. researchgate.net Studies on various conjugated polymers, including those based on thiophene, have shown that structural modifications can enhance conductivity by orders of magnitude, which is crucial for minimizing recombination losses and maximizing charge collection. rsc.orgaps.org Suppressing energetic disorder in the polymer film is a key strategy to enable efficient charge transfer and transport. frontiersin.org

Application in Synthetic Building Blocks for Complex Molecules

The dual functionality of this compound derivatives makes them powerful intermediates in organic synthesis. chemimpex.com They provide a scaffold upon which complex molecular architectures, such as polycyclic aromatic compounds and agrochemicals, can be built.

Polycyclic aromatic compounds (PACs) are molecules containing multiple fused aromatic rings and are of great interest for their applications in materials science and as core structures in biologically active molecules. rsc.orgiarc.fr The synthesis of complex PACs often relies on annulative cross-coupling reactions, where new rings are formed by strategically creating new carbon-carbon bonds. tcichemicals.com

Functionalized heterocycles like this compound are ideal precursors for these syntheses.

The iodo group is a key reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing the thiophene ring to be connected to other aromatic or acetylenic fragments. dbu.de

The amine group can act as a directing group, influencing the regioselectivity of subsequent reactions. It can also be transformed into other functional groups or incorporated into a new heterocyclic ring fused to the original thiophene core.

While direct synthesis of anthraquinones from this specific precursor is not widely documented, the synthetic strategies for building fused aromatic systems are well-established. For example, palladium-catalyzed intramolecular C-H functionalization or cyclization of appropriately designed precursors containing iodoarene moieties are common methods to construct polycyclic systems. tcichemicals.comacs.org The combination of an iodo-substituent for coupling and an amine for further cyclization makes derivatives of this compound versatile building blocks for a wide range of custom-designed PACs. ambeed.com

The synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides, often involves complex heterocyclic cores to achieve high efficacy and selectivity. Halogenated thiophenes are recognized as critical intermediates in the production of various agrochemicals. The thiophene ring is a bioisostere of the benzene (B151609) ring and is frequently incorporated into the structure of active ingredients.

The specific functionalities of this compound derivatives are advantageous for agrochemical synthesis:

The iodo-substituent allows for the introduction of diverse molecular fragments via cross-coupling chemistry, enabling the rapid generation of a library of potential agrochemical candidates for screening.

The amine group is a common feature in many biologically active molecules and can be acylated, alkylated, or used to form other heterocyclic systems, such as pyrazoles or ureas, which are known pharmacophores in herbicides and other pesticides. google.com For example, certain herbicidal compounds are synthesized by reacting a substituted amine with an isocyanate, a reaction pathway available to aminothiophenes. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Poly(3-hexylthiophene) | P3HT |

| 2,5-dibromo-3,4-difluoro-thiophene | FBrT |

| N-methyliminodiacetic acid | MIDA |

| 2-bromo-3-hexyl-5-iodothiophene | - |

Investigation of Biological Activities and Mechanistic Insights of 5 Iodothiophen 3 Amine and Its Derivatives in Vitro and Preclinical Focus

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)